molecular formula C11H13N3O2 B15215743 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- CAS No. 53442-56-1

1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-

Cat. No.: B15215743
CAS No.: 53442-56-1
M. Wt: 219.24 g/mol
InChI Key: VUBRPJZEDRNOTH-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by a phthalazinone core structure with a 3-hydroxypropylamino substituent at the 4-position. Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the 3-hydroxypropylamino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- is unique due to the presence of both the phthalazinone core and the 3-hydroxypropylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

53442-56-1

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3-hydroxypropylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C11H13N3O2/c15-7-3-6-12-10-8-4-1-2-5-9(8)11(16)14-13-10/h1-2,4-5,15H,3,6-7H2,(H,12,13)(H,14,16)

InChI Key

VUBRPJZEDRNOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2NCCCO

Origin of Product

United States

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